N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine
Overview
Description
N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine is an organic compound with the molecular formula C12H24N2O It is a tertiary amine, characterized by the presence of a morpholine ring attached to a cyclohexyl group, which is further linked to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine typically involves the reaction of morpholine with cyclohexylmethylamine under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Purification steps, such as distillation or crystallization, are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar in structure but with a naphthalene ring instead of a morpholine ring.
1-Cyclohexyl-N-(1-methylphenyl)-1H-indol-3-yl)methanamine: Contains a cyclohexyl group but differs in the attached functional groups
Uniqueness
N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine is unique due to its combination of a morpholine ring and a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N-methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13-11-12(5-3-2-4-6-12)14-7-9-15-10-8-14/h13H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEQGTYSDSKVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCCCC1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672362 | |
Record name | N-Methyl-1-[1-(morpholin-4-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-83-4 | |
Record name | N-Methyl-1-(4-morpholinyl)cyclohexanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938458-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-[1-(morpholin-4-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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